molecular formula C13H15F2N3O3S B052541 Genaconazole CAS No. 121650-83-7

Genaconazole

Cat. No. B052541
M. Wt: 331.34 g/mol
InChI Key: HFGZFHCWKKQGIS-NOZJJQNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Genaconazole is a synthetic antifungal drug that belongs to the class of imidazole derivatives. It is used to treat various fungal infections, including dermatophytosis, candidiasis, and aspergillosis. Genaconazole exhibits broad-spectrum activity against various fungi, including both yeasts and molds.

Mechanism Of Action

Genaconazole exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to an increase in membrane permeability and ultimately results in fungal cell death.

Biochemical And Physiological Effects

Genaconazole has been shown to have a low toxicity profile and is generally well-tolerated. However, it can cause liver toxicity in some patients, particularly those with pre-existing liver disease. Genaconazole has also been reported to have immunomodulatory effects, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Genaconazole in lab experiments is its broad-spectrum activity against various fungi. This makes it a useful tool for studying the mechanisms of fungal infections and developing new antifungal drugs. However, Genaconazole has some limitations, including its potential toxicity and the development of resistance in some fungal species.

Future Directions

There are several potential future directions for research on Genaconazole. One area of interest is the development of new formulations that can improve its bioavailability and reduce the risk of toxicity. Another area of research is the investigation of Genaconazole's potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Finally, there is a need for further studies on the mechanisms of fungal resistance to Genaconazole, which could lead to the development of new antifungal drugs with improved efficacy.

Synthesis Methods

Genaconazole can be synthesized by the reaction of 2,4-dichlorobenzyl chloride with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl) ethanone in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification by chromatography.

Scientific Research Applications

Genaconazole has been extensively studied for its antifungal activity. It has been shown to be effective against a wide range of fungal infections, including those caused by Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. Genaconazole has also been investigated for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.

properties

CAS RN

121650-83-7

Product Name

Genaconazole

Molecular Formula

C13H15F2N3O3S

Molecular Weight

331.34 g/mol

IUPAC Name

(2R,3R)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3/t9-,13-/m1/s1

InChI Key

HFGZFHCWKKQGIS-NOZJJQNGSA-N

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C

SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C

Other CAS RN

121650-83-7

synonyms

genaconazole
Sch 39304
Sch 42426
Sch 42427
Sch-39304
Sch-42426
Sch-42427
SM 8668
SM-8668
threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Origin of Product

United States

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